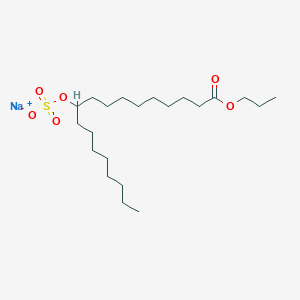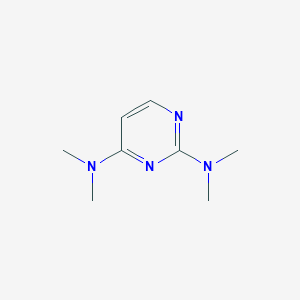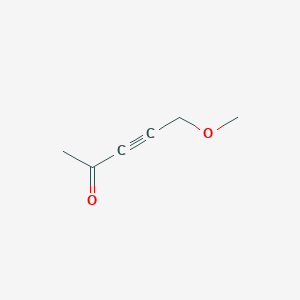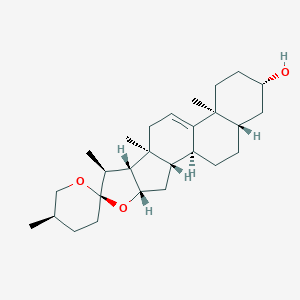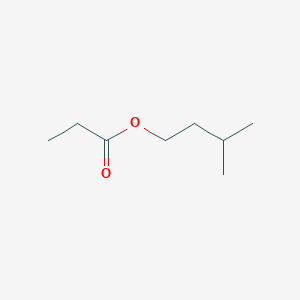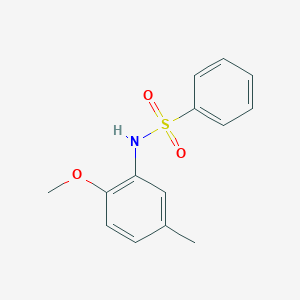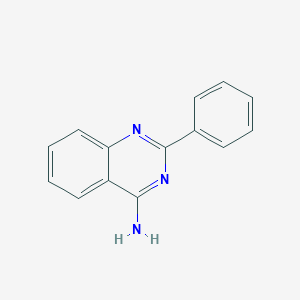
2-Phenylquinazolin-4-amine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-Phenylquinazolin-4-amines involves a highly efficient Fe/Cu relay-catalyzed domino protocol from commercially available ortho-halogenated benzonitriles, aldehydes, and sodium azide . This process involves consecutive iron-mediated [3 + 2] cycloaddition, copper-catalyzed SNAr, reduction, cyclization, oxidation, and copper-catalyzed denitrogenation sequences .
Chemical Reactions Analysis
An efficient and environmentally benign pathway was developed to synthesize 2-phenylquinazolin-4(3 H )-one via oxidative coupling between commercially available and stable chemicals, including 2-aminobenzamide and benzyl alcohol without toxic oxidizing agents and transition-metal catalysts .
Applications De Recherche Scientifique
Overcoming Paclitaxel Resistance in A549 Cells
Specific Scientific Field
This application falls under the field of Medicinal Chemistry .
Summary of the Application
2-Phenylquinazolin-4-amine has been used in the design of novel inhibitors for Cytochrome P450 1B1 (CYP1B1), a protein that contributes to the metabolic inactivation of chemotherapeutics when overexpressed in tumor cells . The inhibition of CYP1B1 is promising for reversing drug resistance .
Methods of Application
A series of 2-phenylquinazolin-4-amines were designed and synthesized . These newly developed inhibitors demonstrated inhibitory activity against CYP1B1, accompanied by improved water solubility . Molecular docking studies were also conducted .
Results or Outcomes
The compound 14b exhibited exceptional inhibitory efficacy and selectivity toward CYP1B1 . Furthermore, inhibitors 14a, 14b, and 14e demonstrated the ability to significantly reduce the resistance in A549 cells to paclitaxel, while also inhibiting the migration and invasion of these cells .
Induction of NAD(P)H Quinone Oxidoreductase 1
Specific Scientific Field
This application is in the field of Enzyme Inhibition and Medicinal Chemistry .
Summary of the Application
2-Phenylquinazolin-4-amine derivatives have been synthesized and evaluated for their ability to induce the cytoprotective enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1) .
Methods of Application
A novel series of quinazoline compounds incorporating biologically active heterocyclic moieties were designed and synthesized . The structure of the newly synthesized compounds was recognized on the basis of elemental analyses, IR, 1H-NMR, 13C-NMR and mass spectral data .
Results or Outcomes
The compound 6-phenyl-8H-benzo[g]quinazolino[4,3-b]quinazolin-8-one was identified as a highly potent inducer of NAD(P)H quinone oxidoreductase 1 .
Orientations Futures
The future directions of 2-Phenylquinazolin-4-amine research could involve the development of more accurate, interpretable QSAR models for a series of N-phenylquinazolin-4-amine inhibitors of epidermal growth factor receptor (EGFR) kinase . This could facilitate structure-guided optimization of protein kinase inhibitors .
Propriétés
IUPAC Name |
2-phenylquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3/c15-13-11-8-4-5-9-12(11)16-14(17-13)10-6-2-1-3-7-10/h1-9H,(H2,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEMTZOWFJHGNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30459820 | |
| Record name | 2-Phenylquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30459820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylquinazolin-4-amine | |
CAS RN |
1022-44-2 | |
| Record name | 2-Phenylquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30459820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



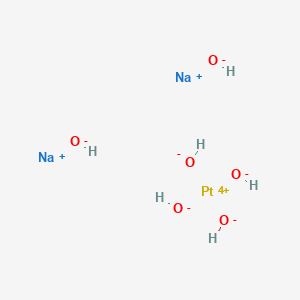
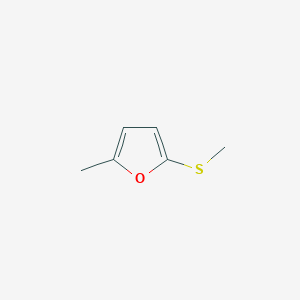

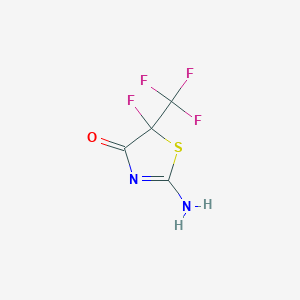
![7,8,15,16,23,24-Hexaoxatrispiro[5.2.5.2.5.2]tetracosane](/img/structure/B85447.png)
